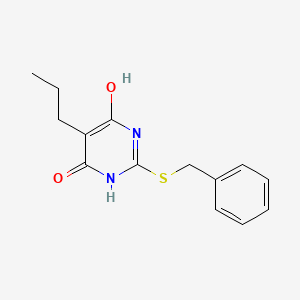

2-(BENZYLSULFANYL)-6-HYDROXY-5-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Description

Properties

IUPAC Name |

2-benzylsulfanyl-4-hydroxy-5-propyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-2-6-11-12(17)15-14(16-13(11)18)19-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBMBIOIDLEZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(NC1=O)SCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-6-HYDROXY-5-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE can be achieved through a multi-step process involving the following key steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzyl halides and thiols.

Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or peracids.

Propylation: The propyl group can be introduced via alkylation reactions using propyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-6-HYDROXY-5-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding sulfide or alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl group with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Benzyl halides, thiols, nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides, alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

The compound 2-(Benzylsulfanyl)-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one (often referred to as BSPDP ) has garnered significant attention in the field of medicinal chemistry and pharmacology due to its diverse applications. This article explores its scientific research applications, highlighting its potential therapeutic benefits, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

BSPDP is characterized by its unique chemical structure, which includes a benzylsulfanyl group and a dihydropyrimidinone core. The molecular formula is , and it exhibits properties that make it suitable for various biological applications. Its structural features contribute to its biological activity, particularly in inhibiting specific enzymatic pathways.

Antidiabetic Activity

BSPDP has shown promise in the management of diabetes mellitus. Research indicates that it can enhance insulin sensitivity and promote glucose uptake in peripheral tissues. A study demonstrated that BSPDP effectively reduced blood glucose levels in diabetic animal models, suggesting its potential as an antidiabetic agent .

Anticancer Properties

Recent investigations have explored the anticancer potential of BSPDP. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies revealed that BSPDP inhibits the proliferation of various cancer cells, including breast and prostate cancer cells, by disrupting cell cycle progression .

Neuroprotective Effects

BSPDP has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer’s. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This property makes BSPDP a candidate for developing new antimicrobial agents .

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic rats, BSPDP was administered at varying doses over four weeks. The results indicated a significant reduction in fasting blood glucose levels compared to the control group. Histopathological examinations revealed improved pancreatic function and increased insulin secretion from beta cells .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human breast cancer cell lines treated with BSPDP. The findings highlighted a dose-dependent decrease in cell viability, with associated increases in apoptotic markers such as Annexin V and caspase-3 activation. These results support the compound's potential as a therapeutic agent in oncology .

Case Study 3: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, BSPDP administration resulted in reduced amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests. Biochemical analyses showed decreased levels of pro-inflammatory cytokines, indicating a reduction in neuroinflammation .

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-6-HYDROXY-5-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group may enhance binding affinity to these targets, while the hydroxy and propyl groups can influence the compound’s solubility and bioavailability. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The target compound’s 2-benzylsulfanyl group distinguishes it from other DHPM derivatives. Key comparisons include:

Substituent Effects on Lipophilicity and Reactivity The benzylsulfanyl group (C₆H₅-CH₂-S-) is less electronegative but more lipophilic than oxygen-based substituents (e.g., benzyloxy in compound 4 from : 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione) . The 6-hydroxy group enables hydrogen bonding, improving aqueous solubility compared to methoxy or methyl derivatives (e.g., 5 and 6 in ) .

Steric and Electronic Effects

- The 5-propyl chain introduces steric bulk, which may hinder interactions at enzymatic active sites compared to smaller substituents (e.g., 5-methyl in compounds) .

Data Tables

Table 1: Substituent and Catalytic Comparison of DHPM Derivatives

Table 2: Physicochemical Properties (Inferred)

Research Findings

Catalytic Trends : Sulfamic acid and FeCl₃ outperform traditional HCl in yield and environmental impact . Ionic liquids enable solvent-free synthesis but require optimization for sulfur-containing DHPMs .

Substituent Impact :

- Electron-donating groups (e.g., benzyloxy) reduce electrophilicity at the 4-position, slowing reactivity.

- Sulfur substituents (e.g., benzylsulfanyl) enhance lipophilicity but may complicate purification due to lower polarity .

Notes

Synthesis Gaps : The target compound’s exact synthetic route and yield remain undocumented; further studies should explore FeCl₃ or sulfamic acid protocols.

Property Limitations : Experimental data on melting points, solubility, and bioactivity are needed for rigorous comparison.

Environmental Considerations : FeCl₃ and ionic liquids align with green chemistry principles, offering scalable alternatives .

Biological Activity

2-(Benzylsulfanyl)-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one is a compound belonging to the class of 3,4-dihydropyrimidinones, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H19N3OS. The compound features a dihydropyrimidinone core structure that is known for its ability to interact with various biological targets.

Antioxidant Activity

Research indicates that dihydropyrimidinones exhibit significant antioxidant properties. These compounds can protect cells from oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. A study demonstrated that derivatives of dihydropyrimidinones could activate the Nrf2 transcriptional pathway, which plays a crucial role in cellular defense against oxidative damage .

Antimicrobial Activity

Compounds in this class have shown promising antimicrobial effects. In vitro studies have revealed that certain dihydropyrimidinones possess activity against various bacterial strains, suggesting potential as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

Dihydropyrimidinones have also been investigated for their antitumor properties. Several studies report that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The ability to modulate signaling pathways involved in cell cycle regulation and apoptosis contributes to their anticancer effects .

Cholinesterase Inhibition

Certain derivatives of 3,4-dihydropyrimidinones have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, making these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's disease. For instance, one study reported IC50 values for AChE inhibition ranging from 342 nM to 1271 nM for various derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents at specific positions on the dihydropyrimidinone ring can significantly alter its affinity for biological targets and its overall pharmacological profile. For example, modifications at the R4 position have been shown to enhance selectivity towards adenosine receptors .

Case Study 1: Antioxidant Mechanism

In a study examining the antioxidant effects of dihydropyrimidinones, it was found that treatment with these compounds resulted in a marked increase in the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests a mechanism where these compounds enhance cellular resilience against oxidative stress through upregulation of protective pathways .

Case Study 2: Anticancer Efficacy

A specific derivative of this compound was tested against human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, highlighting its potential as an effective chemotherapeutic agent .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(benzylsulfanyl)-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?

Methodological Answer:

- Multi-step synthesis : Begin with a Biginelli-like condensation of thiourea, benzyl mercaptan, and a β-keto ester derivative to form the dihydropyrimidinone core. Optimize temperature (80–100°C) and solvent (ethanol or acetic acid) for cyclization .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC (C18 column, methanol/buffer mobile phase) .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of thiourea to β-keto ester) and use catalytic p-toluenesulfonic acid to enhance cyclization efficiency .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- NMR : Use - and -NMR to confirm substitution patterns (e.g., benzylsulfanyl at position 2, hydroxy group at position 6). Compare chemical shifts to analogs in PubChem .

- HPLC : Employ a mobile phase of methanol and sodium acetate buffer (pH 4.6–6.5) with UV detection at 254 nm. Retention time and peak symmetry indicate purity .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H] ~319.1 g/mol) and detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests to validate target specificity .

- Structural analogs : Synthesize derivatives (e.g., replacing benzylsulfanyl with methylthio) to isolate pharmacophore contributions. Compare activity trends using dose-response curves .

- Computational docking : Perform molecular dynamics simulations to analyze binding modes to enzymes (e.g., dihydrofolate reductase) and correlate with experimental IC values .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and oxidative conditions?

Methodological Answer:

Q. Table 1: Stability-Indicating HPLC Conditions

| Buffer | pH | Mobile Phase (Methanol:Buffer) | Detection |

|---|---|---|---|

| Sodium acetate | 4.6 | 65:35 | UV 254 nm |

| Ammonium acetate | 6.5 | 60:40 | DAD (200–400 nm) |

Q. How should discrepancies in spectroscopic data during structural elucidation be addressed?

Methodological Answer:

- X-ray crystallography : Resolve ambiguous NOE correlations by obtaining single-crystal structures to confirm dihydropyrimidinone ring conformation .

- Variable temperature NMR : Reduce signal broadening caused by tautomerism (e.g., keto-enol equilibrium) by acquiring spectra at 25°C and 60°C .

- DFT calculations : Compare computed -NMR chemical shifts (using Gaussian 09) with experimental data to validate assignments .

Q. What critical parameters govern the design of bioactivity studies for this compound?

Methodological Answer:

- Dose selection : Use logarithmic dilution series (1 nM–100 µM) to determine EC/IC values in enzyme inhibition assays .

- Control experiments : Include a reference inhibitor (e.g., methotrexate for dihydrofolate reductase) and vehicle controls (DMSO <0.1%) to validate assay robustness .

- Metabolic stability : Pre-incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS to assess metabolic liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.